molecular formula C10H13ClN2 B14676894 N'-(2-Chloro-6-methylphenyl)-N,N-dimethylmethanimidamide CAS No. 32229-72-4

N'-(2-Chloro-6-methylphenyl)-N,N-dimethylmethanimidamide

Katalognummer: B14676894
CAS-Nummer: 32229-72-4
Molekulargewicht: 196.67 g/mol
InChI-Schlüssel: MWFSZKBZMKUUFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-Chloro-6-methylphenyl)-N,N-dimethylmethanimidamide is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a dimethylmethanimidamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chloro-6-methylphenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 2-chloro-6-methylaniline with dimethylformamide dimethyl acetal under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 80-100°C to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-Chloro-6-methylphenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiolates, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxides and amines, respectively.

Wissenschaftliche Forschungsanwendungen

N’-(2-Chloro-6-methylphenyl)-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-(2-Chloro-6-methylphenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide
  • N-(2-Chloro-6-methylphenyl)-N’-(4-pyridinylmethyl)urea

Uniqueness

N’-(2-Chloro-6-methylphenyl)-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern and the presence of the dimethylmethanimidamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

32229-72-4

Molekularformel

C10H13ClN2

Molekulargewicht

196.67 g/mol

IUPAC-Name

N'-(2-chloro-6-methylphenyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C10H13ClN2/c1-8-5-4-6-9(11)10(8)12-7-13(2)3/h4-7H,1-3H3

InChI-Schlüssel

MWFSZKBZMKUUFM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)Cl)N=CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.